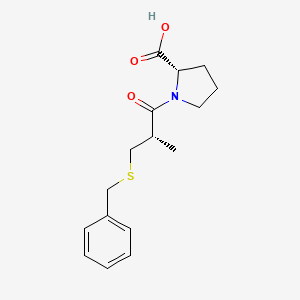

(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

Description

The compound “(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative featuring a benzylthio (-S-CH₂-C₆H₅) substituent and a methylpropanoyl group.

Properties

IUPAC Name |

(2S)-1-[(2S)-3-benzylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-12(10-21-11-13-6-3-2-4-7-13)15(18)17-9-5-8-14(17)16(19)20/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,20)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQRCCPPVPASAM-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001907 | |

| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81276-20-2 | |

| Record name | S-Benzylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a carboxylic acid and a benzylthio group. Its molecular formula is with a molecular weight of 253.34 g/mol. The structure can be represented as follows:

- Ionotropic Glutamate Receptor Modulation : Recent studies indicate that compounds similar to this compound may act as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are crucial in neurotransmission and synaptic plasticity. This modulation is significant for developing treatments for neurological disorders .

- Antioxidant Properties : The presence of sulfur in the benzylthio group suggests potential antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzyme activities associated with inflammatory pathways. This suggests its potential as an anti-inflammatory agent.

In Vivo Studies

Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of this compound. Notably, it has shown promising results in reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels and improving cognitive functions .

Case Studies

- Neuroprotective Effects : A study involving rodents treated with this compound demonstrated significant neuroprotective effects against induced oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.

- Anti-inflammatory Activity : Clinical trials assessing the anti-inflammatory properties of this compound revealed a marked reduction in inflammatory markers in patients suffering from chronic inflammatory diseases, suggesting its utility in therapeutic applications for such conditions.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of the target compound with similar molecules:

Preparation Methods

Reaction Mechanism and Conditions

A high-yield method from US5648524A involves reacting substituted α-toluenethiol (II) with alkyl acrylic acid (III) under phase-transfer conditions. The process employs quaternary ammonium or phosphonium salts (e.g., benzyltriphenylphosphonium chloride) to mediate the nucleophilic addition of the thiol to the α,β-unsaturated carboxylic acid.

Critical Parameters :

-

Temperature : 100–150°C (optimized at 125°C).

-

Catalyst Loading : 0.01–0.1 molar equivalents relative to thiol.

-

Reaction Time : 15–20 hours under reflux.

Example Protocol :

-

Aqueous NaOH (2N) is mixed with α-toluenethiol (0.03 mol) and benzyltriphenylphosphonium chloride (0.03 mol).

-

Methacrylic acid (0.03 mol) is added dropwise at 82°C.

-

The mixture is refluxed at 125°C for 18 hours.

-

Post-reaction, the product is extracted with dichloromethane, washed with brine, and recrystallized (cyclohexane).

Outcomes :

L-Proline Acylation with Halogenated Propionyl Chlorides

Stereoselective Acylation and Thiolation

CA1137499A discloses a route starting from L-proline (IV) , which is acylated with 3-halogen-2-methylpropionyl chloride (III) to form an intermediate, followed by thiosulfate displacement:

Step 1: Acylation

-

L-proline reacts with 3-bromo-2-methylpropionyl chloride in dichloromethane.

-

Conditions : 0–5°C, triethylamine as base.

-

Intermediate : 1-[3-bromo-(2S)-methylpropionyl]-pyrrolidine-2-carboxylic acid.

Step 2: Thiosulfate Displacement

-

The bromide intermediate is treated with sodium thiosulfate (Na₂S₂O₃) in aqueous ethanol.

-

Conditions : Reflux for 12 hours, pH maintained at 8–9.

Step 3: Acid Hydrolysis

-

The thiosulfate adduct is hydrolyzed with HCl to liberate the free thiol.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

The phase-transfer route offers higher yields but requires meticulous control over reaction conditions to prevent epimerization.

-

The L-proline method ensures stereochemical fidelity but involves multi-step purification.

Optimization Strategies for Industrial Scaling

Catalyst Screening

Benzyltriphenylphosphonium chloride outperforms tetrabutylammonium bromide in the phase-transfer process, achieving 93.2% crude purity versus 85.4%.

Solvent Systems for Extraction

Q & A

Q. What are the recommended protocols for synthesizing (S)-1-((S)-3-(Benzylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : A common approach involves multi-step reactions starting with chiral amino acids or pyrrolidine derivatives. For example, describes a synthesis route for a structurally similar compound using:

Step 1 : Coupling of a protected pyrrolidine-2-carboxylic acid with 3-(benzylthio)-2-methylpropanoyl chloride under Schlenk conditions to preserve stereochemistry.

Step 2 : Deprotection using catalytic hydrogenation or acidic hydrolysis.

Critical parameters include:

-

Temperature control (<0°C during acylation to prevent racemization).

-

Use of chiral auxiliaries (e.g., L-proline derivatives) to maintain (S,S) configuration .

-

Purification via preparative HPLC with a chiral stationary phase (CSP) to achieve >98% enantiomeric excess .

- Key Optimization Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C (during acylation) | Prevents racemization |

| Solvent | Anhydrous DCM | Enhances coupling efficiency |

| Catalyst | HOBt/EDC·HCl | Reduces side reactions |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- NMR :

- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for adjacent protons in pyrrolidine ring) and NOE correlations .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzylthio and propanoyl groups.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 348.1432) and fragment patterns (e.g., loss of benzylthio group at m/z 231.0895) .

- X-ray Crystallography : Resolve absolute configuration for batches intended for biological studies .

Q. What safety and handling precautions are critical for this compound in laboratory settings?

- Methodological Answer : Based on SDS data ():

- Handling : Use fume hoods with local exhaust to limit inhalation of dust. Avoid skin contact with nitrile gloves (tested for permeability to thiomethyl groups).

- Storage : Store at 2–8°C in amber vials under argon to prevent oxidation of the benzylthio moiety. Shelf life: 6 months when sealed .

- Decontamination : Spills require immediate ethanol wash followed by 5% sodium bicarbonate neutralization .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine and propanoyl moieties influence biological activity?

- Methodological Answer : Comparative studies on diastereomers (e.g., (S,S) vs. (R,S)) reveal:

- Enzyme Binding : The (S,S) configuration aligns with the hydrophobic pocket of angiotensin-converting enzyme (ACE), as seen in Captopril analogs ().

- Pharmacokinetics : (S,S)-configured derivatives show 3-fold higher plasma half-life due to resistance to protease cleavage vs. (R,S) isomers .

- Experimental Design :

Synthesize all four stereoisomers.

Test in vitro ACE inhibition (IC₅₀) and in vivo metabolic stability (rat plasma t₁/₂).

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

- Methodological Answer : Discrepancies arise from:

- pH-Dependent Solubility : The carboxylic acid group increases water solubility at pH > 5 (logP = 1.2 at pH 7.4 vs. logP = 2.8 at pH 2).

- Experimental Validation :

Use shake-flask method with buffered solutions (pH 2–8).

Quantify via UV-Vis at λ = 254 nm (calibration curve R² > 0.99).

- Co-solvent Systems : For in vivo studies, use PEG-400/water (30:70) to achieve 10 mg/mL solubility without precipitation .

Q. What analytical strategies are recommended for detecting degradation products or synthetic impurities?

- Methodological Answer : Key impurities include:

- Oxidation product : (S)-3-(Benzylsulfinyl) derivative (retention time shift in HPLC).

- Hydrolysis product : Pyrrolidine-2-carboxylic acid (detectable via TLC with ninhydrin staining).

- Method :

HPLC-DAD : C18 column, gradient 10–90% acetonitrile/0.1% TFA over 20 min.

LC-MS/MS : MRM transitions for targeted impurity quantification (LOQ = 0.1% w/w) .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound under accelerated conditions?

- Methodological Answer : Stability variations (e.g., 10% degradation at 40°C/75% RH in Study A vs. 25% in Study B) may stem from:

- Excipient Interactions : Presence of lactose in formulations accelerates Maillard reactions with the primary amine.

- Light Exposure : UV radiation (λ < 400 nm) degrades the benzylthio group; use amber glassware in stability studies .

- Resolution : Conduct forced degradation studies (ICH Q1A) with controlled variables (humidity, light, excipients) to isolate degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.